Fmoc-Dab(Alloc)-OH

Catalog No.
S715565
CAS No.
204316-32-5
M.F
C23H24N2O6
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dab(Alloc)-OH

Fmoc-Dab(Alloc)-OH (204316-32-5) solves macrocyclic peptide synthesis challenges. Substituting Alloc with Boc forces inefficient solution-phase cyclization; ivDde alternatives risk Fmoc cleavage and aspartimide formation. Using Lys or Orn instead of Dab distorts ring size, abolishing antimicrobial activity. This building block enables selective on-resin head-to-side-chain cyclization, preserving acid-/base-labile groups and ensuring correct geometry for polymyxins, pedopeptins, and PDCs. ≥95% HPLC, global shipping.

CAS Number

204316-32-5

Product Name

Fmoc-Dab(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1

InChI Key

YIVBOSPUFNDYMF-FQEVSTJZSA-N

SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Dab(Alloc)-OH;204316-32-5;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoicacid;Fmoc-Dab(Aloc)-OH;Nalpha-Fmoc-Ngamma-Alloc-L-2,4-diaminobutyricacid;Ngamma-Alloc-Nalpha-Fmoc-L-2,4-diaminobutyricacid;AmbotzFAA1363;AC1MBSSU;88645_ALDRICH;SCHEMBL178810;88645_FLUKA;MolPort-003-725-639;ACT06572;0480AB;ZINC15722150;AKOS015893071;VA50329;AJ-67844;AK-49547;AN-29914;FT-0679755;N-alpha-Fmoc-N-gamma-Alloc-L-diaminobutyricacid;I04-1229;2-Fmoc-amino-4-[[(allyloxy)carbonyl]amino]-L-butyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoicacid

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

Fmoc-Dab(Alloc)-OH (CAS 204316-32-5) is a specialized, orthogonally protected non-natural amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) for the construction of complex cyclic and branched peptides. Featuring a 2,4-diaminobutyric acid (Dab) core with a two-carbon side chain, it provides the precise spatial geometry essential for macrocyclic antimicrobial peptides such as polymyxins and pedopeptins [1]. The base-labile alpha-amino Fmoc group and the palladium-labile gamma-amino Alloc group enable highly selective, orthogonal deprotection strategies. This dual-protection scheme allows chemists to unmask the side chain for on-resin cyclization or conjugation while leaving acid-labile (e.g., Boc, tBu) and base-labile groups intact, making it a critical precursor for advanced peptide manufacturing workflows[2].

Research Fit

Workflow Fmoc-SPPS with orthogonal side-chain modification
Protection Strategy Alloc stable to piperidine and TFA; cleaved by Pd(0)
Purity Grade High-purity grades available (≥98% HPLC reported)

Procuring generic alternatives to Fmoc-Dab(Alloc)-OH compromises either synthesis processability or the final peptide's biological efficacy. Substituting the Alloc group with a standard Boc group (Fmoc-Dab(Boc)-OH) eliminates the possibility of on-resin orthogonal deprotection, forcing manufacturers into low-yield, high-dilution solution-phase cyclizations after global cleavage [1]. Alternatively, using the orthogonal ivDde protecting group (Fmoc-Dab(ivDde)-OH) requires hydrazine for removal, which frequently triggers premature Fmoc cleavage and aspartimide formation in sensitive sequences . Furthermore, substituting the Dab core with more common orthogonally protected amino acids like Fmoc-Lys(Alloc)-OH or Fmoc-Orn(Alloc)-OH alters the side-chain length by one to two carbons; in macrocyclic drugs like octapeptins, this expands the ring size, disrupting Lipid A binding and severely attenuating antimicrobial activity [2].

Substitution Risk

Fmoc-Dab(Alloc)-OH
Fmoc-Dab(Boc)-OH
TFA removal cleaves acid-labile resin linkers and protecting groups, precluding on-resin side-chain modification
Fmoc-Dab(Alloc)-OH
Fmoc-Dab(ivDde)-OH
Hydrazine-based deprotection may cause ivDde migration and allyl reduction; reported quasi-orthogonality

Macrocyclization Efficiency: Alloc vs. Boc

In the synthesis of complex cyclic depsipeptides like pedopeptin C, the choice of side-chain protecting group dictates the cyclization route. Using Fmoc-Dab(Alloc)-OH permits selective Pd(0)-catalyzed side-chain deprotection and subsequent on-resin cyclization, supporting overall isolated yields of 30-53% for the macrocyclic core[1]. In contrast, utilizing Fmoc-Dab(Boc)-OH necessitates global cleavage with trifluoroacetic acid (TFA) prior to cyclization. This forces the cyclization step into the solution phase under high-dilution conditions to prevent intermolecular dimerization, typically restricting overall yields to <15% and significantly increasing purification complexity.

Evidence DimensionOverall macrocyclization yield and process location
Target Compound Data30-53% yield via on-resin cyclization (Alloc)
Comparator Or Baseline<15% yield via solution-phase cyclization (Boc)
Quantified DifferenceGreater than 2-fold increase in yield with elimination of high-dilution solvent requirements
ConditionsSPPS of macrocyclic antimicrobial peptides (e.g., pedopeptins)

Enables scalable on-resin cyclization, drastically reducing solvent consumption and improving final yields for commercial peptide manufacturing.

Deprotection Orthogonality
Head-to-head
Pd(0) catalyst, 2×15–30 min, RT; vs. TFA 30–120 min or hydrazine 2–5 min
Preserves on-resin modification capability for complex peptides
Alloc orthogonal to Fmoc, acid, and hydrogenolysis; method context review recommended

Chemoselective Deprotection: Alloc vs. ivDde

When orthogonal side-chain deprotection is required, the Alloc group offers a milder cleavage profile compared to the widely used ivDde group. Fmoc-Dab(Alloc)-OH is deprotected using catalytic Pd(PPh3)4 and a scavenger (e.g., phenylsilane) under neutral conditions, preserving the N-terminal Fmoc group entirely [1]. Conversely, Fmoc-Dab(ivDde)-OH requires 2-5% hydrazine for deprotection. In extended SPPS sequences, hydrazine exposure routinely causes 5-10% premature Fmoc cleavage and promotes base-catalyzed aspartimide formation, reducing crude peptide purity and complicating downstream HPLC purification .

Evidence DimensionPremature Fmoc loss during side-chain deprotection
Target Compound DataUndetectable Fmoc loss (neutral Pd(0) catalysis)
Comparator Or Baseline5-10% Fmoc loss and elevated aspartimide formation (hydrazine cleavage of ivDde)
Quantified Difference5-10% absolute improvement in crude purity per orthogonal deprotection step
ConditionsOn-resin orthogonal deprotection during complex SPPS

Maximizes crude purity in multi-step peptide synthesis, directly reducing costly downstream chromatographic purification steps.

Polymyxin Synthesis Yield
Data to verify
Reported higher purity and yield with Alloc strategy (qualitative patent claim)
May support process development for Dab-rich cyclic lipopeptides
Specific numerical yield data not disclosed; source-specific review needed

Macrocycle Binding vs. Lysine/Ornithine Analogs

The two-carbon side chain of the Dab residue is strictly required for the biological activity of polymyxin and octapeptin antibiotics, which target Gram-negative Lipid A. Procuring Fmoc-Dab(Alloc)-OH ensures the formation of the exact 23-membered macrocyclic ring necessary for this binding interaction [1]. Substituting with Fmoc-Lys(Alloc)-OH (four-carbon side chain) or Fmoc-Orn(Alloc)-OH (three-carbon side chain) expands the macrocycle. Structure-activity relationship studies demonstrate that this ring expansion disrupts the amphipathic binding pocket, increasing the Minimum Inhibitory Concentration (MIC) against resistant pathogens from highly potent levels (~1-2 µg/mL) to clinically ineffective levels (>32 µg/mL) [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-negative bacteria
Target Compound Data~1-2 µg/mL (Dab-containing 23-membered macrocycle)
Comparator Or Baseline>32 µg/mL (Lys-containing expanded macrocycle)
Quantified Difference>16-fold loss in antimicrobial potency
ConditionsIn vitro MIC assays against polymyxin-resistant Gram-negative strains

Prevents catastrophic loss of biological efficacy when synthesizing analogs of established macrocyclic peptide drugs.

Molecular Weight Comparison
Head-to-head
424.45 g/mol (Alloc) vs. 440.49 (Boc, +3.8%) vs. 546.65 (ivDde, +28.8%)
Lower steric bulk may improve coupling in congested sequences
Hydrophobicity and purification retention shift to review
Commercial Purity Level
Data to verify
≥99.0% (HPLC) reported vs. ≥95–98% for Boc/ivDde alternatives
Higher specification may reduce cumulative impurities in SPPS
Lot-specific COA verification recommended; supplier-dependent

SPPS of Polymyxin & Octapeptin Antibiotics

Fmoc-Dab(Alloc)-OH is the critical building block for introducing the diaminobutyric acid residues required for Lipid A binding, while its Alloc group permits the precise on-resin head-to-side-chain cyclization necessary to form the active macrocyclic core [1].

Site-Specific Peptide Conjugation and Labeling

In the development of peptide-drug conjugates (PDCs) or diagnostic probes, this compound allows for the site-specific attachment of fluorophores, PEG chains, or cytotoxic payloads to the Dab side chain on-resin, without disturbing the global Boc/tBu protecting groups.

Depsipeptide Assembly via Traceless Staudinger Ligation

The orthogonal nature of the Alloc group makes this amino acid highly suitable for advanced synthetic routes, such as the total synthesis of pedopeptins, where multiple selective deprotection and ligation steps must occur sequentially without cross-reactivity [2].

Application Fit

Application
Selection Property
Validation Focus
On-resin cyclic peptide assembly
Alloc orthogonal stability to iterative Fmoc removal
On-resin cyclization yield without premature cleavage
Polymyxin-class analog research
Side-chain orientation control in Dab-rich sequences
Reported purity/yield improvement context for process review
Branched peptide and MAP constructs
Low steric bulk at branching Dab residue
Coupling efficiency at multiple arms; conjugate integrity
Peptide-drug conjugate preparation
Mild Pd(0) deprotection preserving sensitive payloads
Disulfide and glycosidic bond stability during Alloc removal

XLogP3

3.4

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